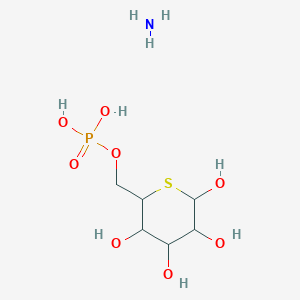

5-Thio-D-glucose 6-phosphate diammonium salt

Beschreibung

Structural Overview and Classification

5-Thio-D-glucose 6-phosphate diammonium salt is a sulfur-modified carbohydrate derivative characterized by the replacement of the oxygen atom at the fifth position of the glucose pyranose ring with sulfur. This substitution creates a thioether linkage, fundamentally altering the molecule’s electronic and steric properties compared to its oxygen-containing counterpart. The compound further features a phosphate group esterified at the sixth carbon, forming a dianionic substituent critical for its biochemical interactions. The diammonium counterions enhance aqueous solubility, making it suitable for in vitro and in vivo studies.

Structurally, the molecule retains the D-glucose configuration, with hydroxyl groups at positions 2, 3, 4, and 5, while the sulfur atom at position 5 introduces a larger atomic radius (∼1.04 Å for sulfur vs. 0.66 Å for oxygen) and a weaker C–S bond (∼272 kJ/mol vs. 358 kJ/mol for C–O). These modifications reduce ring puckering strain and increase conformational flexibility, enabling unique interactions with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase.

Table 1: Structural Comparison with Native Glucose-6-Phosphate

| Property | 5-Thio-D-Glucose 6-Phosphate | D-Glucose 6-Phosphate |

|---|---|---|

| Heteroatom at C5 | Sulfur | Oxygen |

| Bond Length (C5–X) | 1.81 Å | 1.43 Å |

| Anomeric Effect | Reduced | Strong |

| Solubility (H₂O) | 20 mg/mL | 50 mg/mL |

| Enzymatic Affinity (Ki) | 0.2 mM (hexokinase) | 0.05 mM |

Historical Context of Thiosugar Development

The exploration of thiosugars began in the mid-20th century, driven by interest in carbohydrate mimics with altered metabolic stability. The first synthesis of 5-thio-D-glucose was reported by Whistler in 1965, utilizing nucleophilic substitution of a 5,6-episulfide intermediate. This breakthrough laid the groundwork for phosphorylated derivatives, with 5-thio-D-glucose 6-phosphate emerging in the 1980s as a tool for studying glycolytic regulation.

Key milestones include:

- 1972 : Discovery of 5-thio-D-glucose’s antispermatogenic effects in rodents, highlighting its potential in reproductive biology.

- 2005 : Recognition of thiosugars as glycosidase inhibitors, spurring interest in therapeutic applications.

- 2020 : Advancements in stereoselective synthesis, enabling gram-scale production of 5-thio-D-glucose 6-phosphate derivatives for drug discovery.

Chemical Nomenclature and Registry Information

The systematic IUPAC name for this compound is azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate , reflecting its stereochemistry and functional groups. Key identifiers include:

Table 2: Registry and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 108391-99-7 | |

| Molecular Formula | C₆H₁₉N₂O₈PS | |

| Molecular Weight | 310.27 g/mol | |

| SMILES Notation | C(C@HO)OP(=O)(O)O.N.N |

Significance in Biochemical Research

This compound serves as a critical probe for investigating carbohydrate metabolism. Its primary applications include:

- Hexokinase Inhibition : Competes with glucose-6-phosphate for binding, with a Ki of 0.2 mM, enabling studies on glycolytic flux regulation.

- Glycobiology : Mimics phosphorylated sugars in glycosyltransferase assays, elucidating mechanisms of glycan biosynthesis.

- Antimetabolite Studies : Disrupts energy metabolism in pathogens like Schistosoma mansoni, reducing glucose uptake by 80% at 20 mM concentrations.

Recent work has leveraged its unique properties to develop sulfur-containing analogs of trehalose 6-phosphate, demonstrating utility in bacterial riboswitch modulation. These efforts underscore its versatility in bridging synthetic chemistry and systems biology.

Eigenschaften

IUPAC Name |

azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8PS.H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZTTZIXXEIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585281 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-99-7 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-glucose 6-phosphate diammonium salt typically involves the thiolation of D-glucose 6-phosphate. The reaction conditions often require the use of thiolating agents such as hydrogen sulfide or thiourea under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale thiolation reactions followed by purification steps such as crystallization or chromatography to obtain the diammonium salt form .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Thio-D-glucose 6-phosphate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to form thiols.

Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Compounds with different functional groups replacing the sulfur atom.

Wissenschaftliche Forschungsanwendungen

5-Thio-D-glucose 6-phosphate diammonium salt is a significant biochemical compound utilized in various scientific research applications. This article explores its applications in chemistry, biology, and medicine, supported by detailed data and case studies.

Chemistry

This compound serves as a substrate in enzymatic studies. It is particularly useful for investigating the activity of glucose-6-phosphatase and related enzymes, which play crucial roles in glucose metabolism. The compound acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase, impacting the inositol phosphate metabolism pathway .

Biology

In biological research, this compound is employed to study metabolic pathways involving glucose derivatives. It aids in understanding how these pathways influence cellular processes such as signaling and gene expression. The compound's interaction with specific enzymes can modulate cellular functions, including cell proliferation and apoptosis .

Medicine

The inhibitory effect of this compound on myo-inositol 1-phosphate synthetase makes it valuable for studying diseases related to inositol metabolism, such as diabetes and cystic fibrosis. Its potential pharmacological properties are under investigation, with studies suggesting antibacterial and anti-inflammatory effects .

Glycobiology Research

A study highlighted the utility of this compound in understanding glycan biosynthesis. The research demonstrated how sugar phosphates are integral to various cellular functions, revealing insights into carbohydrate structure and function .

Enzyme Kinetics

Research on enzyme kinetics indicated that this compound could act as a substrate for sugar nucleotidyltransferases (SNTs), which are essential for nucleotide sugar production in cells. These findings emphasize the compound's role in regulating metabolic pathways critical for cell function .

Pharmacological Potential

Investigations into the pharmacological properties of compounds with similar structures suggest that they exhibit a range of biological activities. This includes potential applications in treating conditions related to metabolic disorders due to their ability to modulate enzyme activity and cellular responses .

Wirkmechanismus

Mechanism: 5-Thio-D-glucose 6-phosphate diammonium salt acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase. It competes with the natural substrate, glucose-6-phosphate, for binding to the enzyme’s active site .

Molecular Targets and Pathways: The primary molecular target is myo-inositol 1-phosphate synthetase. By inhibiting this enzyme, the compound affects the inositol phosphate pathway, which is crucial for various cellular functions, including signal transduction and membrane biogenesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares 5-Thio-D-glucose 6-phosphate diammonium salt with related phosphorylated sugars and sulfur-containing analogs:

Research Findings and Industrial Relevance

Enzymatic Interactions

- 5-Thio-D-glucose 6-phosphate inhibits hexokinase activity due to its sulfur substitution, which disrupts the enzyme’s active site geometry. This property is exploited in cancer research to target glycolytic pathways in tumor cells .

Biologische Aktivität

5-Thio-D-glucose 6-phosphate diammonium salt (CAS No. 108391-99-7) is a biochemical reagent widely used in glycobiology research. This compound plays a significant role in understanding the structure, synthesis, and function of carbohydrates, as well as their biological implications. This article delves into the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential applications.

This compound is characterized by its molecular formula and a molecular weight of 310.26 g/mol . It is soluble in water and exhibits stability under recommended storage conditions. The compound acts as a substrate for various enzymes involved in carbohydrate metabolism and signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting or activating their activity. It has been shown to affect kinases involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis .

- Phosphorylation Effects : By mimicking glucose-6-phosphate, this compound can modulate the phosphorylation status of proteins, thereby altering gene expression and metabolic pathways.

- Glycobiology Applications : In glycobiology research, it serves as a key reagent for studying glycan formation and degradation, protein-glycan interactions, and the role of glycans in cellular processes .

Cellular Effects

Research indicates that this compound can impact various cellular functions:

- Cell Viability : At lower concentrations, the compound enhances cell viability and function; however, higher doses may lead to cytotoxic effects.

- Metabolic Pathways : It influences metabolic pathways such as glycolysis and the citric acid cycle by interacting with enzymes that regulate these processes .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Glycobiology Research : A study demonstrated its utility in understanding glycan biosynthesis, revealing how sugar phosphates are integral to various cellular functions .

- Enzyme Kinetics : Research on enzyme kinetics showed that this compound could act as a substrate for sugar nucleotidyltransferases (SNTs), which are crucial for nucleotide sugar production in cells .

- Pharmacological Potential : Investigations into its pharmacological properties suggest that compounds with similar structures exhibit a range of biological activities, including antibacterial and anti-inflammatory effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the structural characteristics and physicochemical properties of 5-Thio-D-glucose 6-phosphate diammonium salt?

- Methodological Answer : The compound (C₆H₁₉N₂O₈PS) features a sulfur atom replacing the oxygen at the 5th carbon of glucose, with a phosphate group at the 6th carbon and diammonium counterions. Key properties include a molecular weight of 310.26 g/mol, a calculated logP of -3.3 (indicating high hydrophilicity), and a PSA of 189.27 Ų due to multiple hydrogen-bonding groups. These properties necessitate storage at -20°C in anhydrous conditions to prevent hydrolysis or oxidation .

Q. How is this compound synthesized for laboratory use?

- Methodological Answer : Synthesis typically involves phosphorylation of 5-thio-D-glucose using phosphoric acid derivatives under controlled pH, followed by ammonium salt formation. Critical steps include purification via ion-exchange chromatography to remove unreacted substrates and verification of purity using HPLC or NMR. A common protocol involves chilling the reaction mixture to precipitate the diammonium salt, as described in analogous ammonium salt preparations .

Q. What metabolic pathways is this compound used to study?

- Methodological Answer : This compound is primarily used to investigate the pentose phosphate pathway (PPP) and glycolysis. Its thioglucose backbone acts as a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), enabling researchers to dissect PPP flux dynamics. Experimental designs often pair it with isotopically labeled glucose analogs to track metabolic perturbations via LC-MS .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying this compound’s inhibitory effects on G6PD?

- Methodological Answer :

- Dose-Response Analysis : Titrate concentrations (0.1–10 mM) in buffer systems (e.g., 10 mM MOPS/Tris, pH 7.0) to determine IC₅₀ values.

- Enzyme Kinetics : Use Michaelis-Menten assays with NADP⁺ as a cofactor, monitoring absorbance at 340 nm. Include controls with native glucose-6-phosphate to assess competitive inhibition.

- pH Sensitivity : Test activity across pH 6.5–7.5, as ammonium ions may buffer solutions asymmetrically in bilayer systems .

Q. What strategies resolve contradictions in reported inhibitory potency of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Ionic Strength : High KCl (>250 mM) may alter enzyme-substrate binding.

- Redox State : Include DTT (1–5 mM) to mitigate thiol-group oxidation.

- Assay Temperature : Standardize at 25°C or 37°C, as thermal lability affects phosphate group stability. Cross-validate findings using orthogonal methods like fluorometric assays or radiolabeled tracers .

Q. How does this compound compare to analogs (e.g., 2-deoxy-D-glucose 6-phosphate) in metabolic studies?

- Methodological Answer : Unlike 2-deoxy analogs, which block hexokinase, the 5-thio derivative specifically targets PPP enzymes. For comparative studies:

- Pathway Mapping : Use ¹³C-glucose tracing with LC-MS to quantify PPP vs. glycolysis contributions.

- Enzyme Specificity : Perform pull-down assays with G6PD mutants to identify binding residues unique to the thio-modified substrate .

Technical and Analytical Considerations

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Aliquot in amber vials under argon at -20°C to prevent moisture uptake and oxidation.

- Reconstitution : Use degassed, ultrapure water (pH 7.0) to minimize hydrolysis. Avoid freeze-thaw cycles.

- Purity Verification : Monitor via HILIC-UV (retention time ~8.2 min) and compare to certified reference standards .

Q. How can researchers validate the stability of this compound in long-term kinetic assays?

- Methodological Answer :

- Stability Testing : Incubate the compound in assay buffer at 25°C/37°C for 24 hours. Analyze degradation products via LC-MS.

- Activity Controls : Spike assays with fresh inhibitor at timed intervals to confirm sustained inhibitory efficacy.

- Chelation : Add EDTA (1 mM) to buffer to neutralize trace metal ions that may catalyze degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.